molecular formula C8H10N2O3 B2671419 2-(Methoxymethyl)-4-nitroaniline CAS No. 337906-35-1

2-(Methoxymethyl)-4-nitroaniline

Cat. No.: B2671419
CAS No.: 337906-35-1
M. Wt: 182.179
InChI Key: NEXYZYSYGLNANJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, where the amino group is substituted with a methoxymethyl group and a nitro group

Scientific Research Applications

2-(Methoxymethyl)-4-nitroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-nitroaniline typically involves the nitration of 2-(Methoxymethyl)aniline. The process begins with the protection of the amino group of aniline by converting it into a methoxymethyl group. This is achieved by reacting aniline with formaldehyde dimethyl acetal in the presence of an acid catalyst. The protected aniline is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Potassium permanganate in an acidic medium.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 2-(Methoxymethyl)-4-nitrosoaniline.

    Reduction: 2-(Methoxymethyl)-4-aminobenzene.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the formation of covalent bonds with proteins and nucleic acids, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methoxymethyl)-4-nitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxymethyl and nitro groups allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(methoxymethyl)-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-13-5-6-4-7(10(11)12)2-3-8(6)9/h2-4H,5,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXYZYSYGLNANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337906-35-1
Record name 2-(methoxymethyl)-4-nitroaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

20 g of the 2-(2-methoxymethyl-4-nitrophenoxy)acetamide made in step 1 are dissolved in 55 ml of N-methylpyrrolidone, mixed with 29 g of potassium carbonate and heated for 3 hours at 100° C. Subsequently the reaction mixture is cooled to room temperature and the solvent is removed in vacuum at 60 to 80° C. The remaining residue is crystallized by addition of 100 ml water. 8.8 g of a yellowish product are obtained with a melting point of 90 to 92° C.
Name
2-(2-methoxymethyl-4-nitrophenoxy)acetamide
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Quantity
55 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-Hydroxymethyl-4-nitroaniline (1.0 g, 5.75 mmol) is suspended in petroleum ether (10 mL). Sodium hydroxide solution (50%, 618 mg, 15.46 mmol) and benzyltriethylammonium chloride (20 mg) are added with stirring. Dimethyl sulfate (728 uL, 7.7 mmol) is added and the reaction mixture is stirred at room temperature for 16 h. Dichloromethane (50 mL) and water (25 mL) are added and the layers are separated. The organic layer is washed with saturated NaHCO3 and evaporated affording 440 mg of 2-methoxymethyl-4-nitroaniline (Ma) in 82% purity.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
618 mg
Type
reactant
Reaction Step Two
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
728 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
[Compound]
Name
petroleum ether
Quantity
10 mL
Type
solvent
Reaction Step Five

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